REACTION_CXSMILES
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C(CC(OCC)=O)#N.BrCCCBr.[CH2:14]([O:16][C:17]([C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21]C1)=[O:18])[CH3:15]>>[CH2:14]([O:16][C:17]([C:19]1([C:24]#[N:25])[CH2:23][CH2:22][CH2:21]1)=[O:18])[CH3:15]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
|
C(#N)CC(=O)OCC
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Name
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Quantity
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8.9 mL
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Type
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reactant
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Smiles
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BrCCCBr
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(=O)C1(CCCC1)C#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)OC(=O)C1(CCC1)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.03 g | |
YIELD: PERCENTYIELD | 67% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |